(2-Iodo-4,5-dimethylphenyl)methanol

Descripción general

Descripción

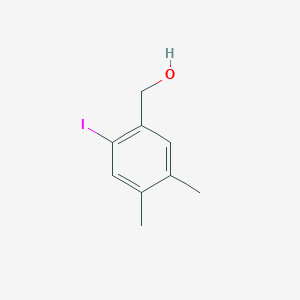

(2-Iodo-4,5-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11IO It is characterized by the presence of an iodine atom and two methyl groups attached to a benzene ring, along with a hydroxyl group attached to the methylene carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-4,5-dimethylphenyl)methanol typically involves the iodination of 4,5-dimethylbenzyl alcohol. One common method is the reaction of 4,5-dimethylbenzyl alcohol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through the formation of an iodonium ion intermediate, which then reacts with the benzyl alcohol to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(2-Iodo-4,5-dimethylphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or primary amines.

Major Products Formed

Oxidation: 2-Iodo-4,5-dimethylbenzaldehyde or 2-Iodo-4,5-dimethylbenzoic acid.

Reduction: 2-Hydroxy-4,5-dimethylphenylmethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications of (2-Iodo-4,5-dimethylphenyl)methanol

This compound, an organic compound with the molecular formula C9H11IO, has applications in scientific research, particularly in chemistry, biology, and industry. It features an iodine atom and two methyl groups attached to a benzene ring, with a hydroxyl group on the methylene carbon.

Applications in Chemistry

This compound serves as a building block in organic synthesis for preparing complex molecules. The presence of the iodine atom and hydroxyl group gives it unique chemical reactivity, making it useful in various applications.

Applications in Biology

This compound can be employed in studying enzyme-catalyzed reactions and as a probe in biochemical assays. It can act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The iodine atom enhances the compound’s reactivity and binding affinity to molecular targets.

Applications in Industry

This compound can be used in the production of specialty chemicals and as an intermediate in synthesizing agrochemicals and dyes.

Reactivity

The presence of the hydroxyl group allows for oxidation reactions, which can lead to the formation of reactive intermediates that may interact with cellular components.

Applications in Research

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. It is utilized as an intermediate for synthesizing more complex heterocyclic compounds and employed in studying enzyme kinetics and protein interactions due to its ability to modify enzyme activity through competitive inhibition. This compound is also investigated for applications in developing new materials with specific electronic or optical properties due to its unique chemical structure.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

Types of Reactions :

- Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

- Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

- Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.

Common Reagents and Conditions :

- Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

- Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or primary amines.

Major Products Formed :

- Oxidation: 2-Iodo-4,5-dimethylbenzaldehyde or 2-Iodo-4,5-dimethylbenzoic acid.

- Reduction: 2-Hydroxy-4,5-dimethylphenylmethane.

- Substitution: Various substituted derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of (2-Iodo-4,5-dimethylphenyl)methanol depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of the iodine atom can enhance the compound’s reactivity and binding affinity to molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

(2-Iodo-4,5-dimethylphenyl)ethanol: Similar structure but with an ethyl group instead of a methylene group.

(2-Iodo-4,5-dimethylphenyl)acetone: Contains a ketone group instead of a hydroxyl group.

(2-Iodo-4,5-dimethylphenyl)amine: Contains an amino group instead of a hydroxyl group.

Uniqueness

(2-Iodo-4,5-dimethylphenyl)methanol is unique due to the combination of its iodine atom and hydroxyl group, which confer distinct chemical reactivity and potential for diverse applications. The presence of the iodine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it valuable in various fields of research and industry.

Actividad Biológica

(2-Iodo-4,5-dimethylphenyl)methanol is a compound of increasing interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of an iodine atom attached to a dimethyl-substituted phenyl ring. This structure contributes to its reactivity and interaction with biological targets. The molecular formula is C9H11IO, with a molecular weight of approximately 252.09 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, particularly kinases involved in cell signaling pathways. Its iodine substituent enhances binding affinity to active sites of enzymes, influencing their catalytic activity.

- Substrate Interaction : It can act as a substrate in biochemical assays, facilitating the study of enzyme kinetics and interactions with other biomolecules .

- Reactivity : The presence of the hydroxyl group allows for oxidation reactions, which can lead to the formation of reactive intermediates that may interact with cellular components .

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines through modulation of cell cycle regulators and pro-apoptotic factors. The compound's structure allows it to penetrate cell membranes effectively, enhancing its therapeutic potential.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. It has been tested against various viral strains, showing promising results in inhibiting viral replication. The exact mechanism remains under investigation but may involve interference with viral entry or replication processes .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and chemokines in activated immune cells .

Case Studies

- Anticancer Activity in Breast Cancer Models : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with an associated increase in apoptosis markers such as caspase-3 activation.

- Viral Inhibition Assays : In a study assessing antiviral efficacy against HIV-1, this compound demonstrated an EC50 value of 150 nM, indicating potent activity against resistant strains. Further mechanistic studies revealed that it disrupts viral entry by altering membrane fluidity .

- Inflammation Modulation : A recent investigation into its anti-inflammatory properties showed that treatment with this compound reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by approximately 40%, indicating its potential as a therapeutic agent in inflammatory diseases.

Applications in Research

This compound serves as a versatile building block in organic synthesis and medicinal chemistry:

- Organic Synthesis : Utilized as an intermediate for synthesizing more complex heterocyclic compounds.

- Biochemical Probes : Employed in studying enzyme kinetics and protein interactions due to its ability to modify enzyme activity through competitive inhibition.

- Material Science : Investigated for applications in developing new materials with specific electronic or optical properties due to its unique chemical structure .

Comparative Analysis

| Property | This compound | Other Similar Compounds |

|---|---|---|

| Molecular Weight | 252.09 g/mol | Varies |

| Anticancer Activity | Yes | Yes |

| Antiviral Activity | Yes | Limited |

| Mechanism of Action | Enzyme inhibition | Varies |

Propiedades

IUPAC Name |

(2-iodo-4,5-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZONDJBVFLGNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.